4-Chloro-2-(2-phenylethenyl)phenol
Description
4-Chloro-2-(2-phenylethenyl)phenol is a phenolic compound featuring a chlorine substituent at the 4-position and a styrenyl (2-phenylethenyl) group at the 2-position of the aromatic ring. Its applications may span organic synthesis, materials science, and bioactive compound development, depending on substituent-driven properties .
Properties
CAS No. |
634184-46-6 |
|---|---|
Molecular Formula |
C14H11ClO |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
4-chloro-2-(2-phenylethenyl)phenol |
InChI |
InChI=1S/C14H11ClO/c15-13-8-9-14(16)12(10-13)7-6-11-4-2-1-3-5-11/h1-10,16H |
InChI Key |
DFHXKRFNZBTAJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural analogs, their substituents, and observed properties:
Key Comparative Insights
Electronic and Steric Effects
- Chlorophene vs. This compound: Chlorophene’s benzyl group introduces steric bulk but lacks conjugation, whereas the styrenyl group in the target compound may enhance electron delocalization, affecting UV absorption and redox behavior .
Reactivity and Environmental Fate
- Chlorophene and triclosan oxidize rapidly with manganese oxides (e.g., MnO₂), forming coupling products. The styrenyl group in this compound may alter reaction pathways due to conjugation, though experimental data are needed .
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